molecular formula C15H15N3OS B5958586 (1Z,N'Z)-N-allyl-N'-((2-hydroxynaphthalen-1-yl)methylene)carbamohydrazonothioic acid

(1Z,N'Z)-N-allyl-N'-((2-hydroxynaphthalen-1-yl)methylene)carbamohydrazonothioic acid

Cat. No.: B5958586
M. Wt: 285.4 g/mol
InChI Key: PVVHNGOWSLVKII-YVLHZVERSA-N
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Description

(1Z,N’Z)-N-allyl-N’-((2-hydroxynaphthalen-1-yl)methylene)carbamohydrazonothioic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthalene ring, a hydrazone linkage, and a thioic acid group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,N’Z)-N-allyl-N’-((2-hydroxynaphthalen-1-yl)methylene)carbamohydrazonothioic acid typically involves the condensation of 2-hydroxy-1-naphthaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often in ethanol or another suitable solvent. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1Z,N’Z)-N-allyl-N’-((2-hydroxynaphthalen-1-yl)methylene)carbamohydrazonothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

(1Z,N’Z)-N-allyl-N’-((2-hydroxynaphthalen-1-yl)methylene)carbamohydrazonothioic acid has several scientific research applications:

    Chemistry: It serves as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: Its unique chemical structure may find applications in materials science and the development of novel polymers or catalysts.

Mechanism of Action

The mechanism by which (1Z,N’Z)-N-allyl-N’-((2-hydroxynaphthalen-1-yl)methylene)carbamohydrazonothioic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-1-naphthaldehyde thiosemicarbazone: Shares a similar naphthalene ring and thiosemicarbazone linkage.

    N-ethyl-N’-[1-(4-hydroxyphenyl)ethylidene]carbamohydrazonothioic acid: Features a similar hydrazone linkage and thioic acid group.

Uniqueness

(1Z,N’Z)-N-allyl-N’-((2-hydroxynaphthalen-1-yl)methylene)carbamohydrazonothioic acid is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-prop-2-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-2-9-16-15(20)18-17-10-13-12-6-4-3-5-11(12)7-8-14(13)19/h2-8,10,19H,1,9H2,(H2,16,18,20)/b17-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVHNGOWSLVKII-YVLHZVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NN=CC1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCNC(=S)N/N=C\C1=C(C=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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